(2-Propoxyphenyl)methanol

Description

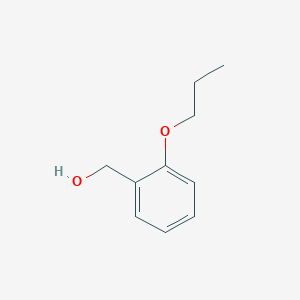

Structure

3D Structure

Properties

IUPAC Name |

(2-propoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-2-7-12-10-6-4-3-5-9(10)8-11/h3-6,11H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUNHRWOLRPWIIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30479927 | |

| Record name | (2-PROPOXYPHENYL)METHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30479927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112230-06-5 | |

| Record name | (2-PROPOXYPHENYL)METHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30479927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Propoxyphenyl)methanol for Advanced Research

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of (2-Propoxyphenyl)methanol (CAS No. 112230-06-5).[1] Intended for researchers, medicinal chemists, and professionals in drug development, this document synthesizes available data to offer insights into its molecular characteristics, synthesis, reactivity, and prospective applications. While specific experimental data for this compound is limited, this guide establishes a robust scientific foundation through analogous compounds and established chemical principles, highlighting its potential as a key building block in the synthesis of novel chemical entities.

Introduction: The Significance of Alkoxy-Substituted Benzyl Alcohols

Alkoxy-substituted benzyl alcohols are a pivotal class of organic compounds, serving as versatile intermediates in the synthesis of a wide array of more complex molecules. Their utility spans from the creation of fragrances and materials to, most notably, the development of pharmacologically active agents. The strategic placement of an alkoxy group on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating the biological activity of its derivatives.

This compound, with its ortho-propoxy substitution, presents a unique structural motif. The position and nature of this alkoxy group can induce specific conformational preferences and electronic effects that are of considerable interest in medicinal chemistry. This guide aims to elucidate the known properties of this compound and to project its potential roles in drug discovery and development based on established chemical knowledge.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The following data for this compound has been aggregated from chemical supplier databases and computational models.

| Property | Value | Source |

| CAS Number | 112230-06-5 | [1] |

| Molecular Formula | C₁₀H₁₄O₂ | [1][2] |

| Molecular Weight | 166.22 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Boiling Point | 266.7 °C at 760 mmHg | [1] |

| Density | 1.037 g/cm³ | [1] |

| Flash Point | 110.3 °C | [1] |

| Refractive Index | 1.519 | [1] |

| Vapor Pressure | 0.00423 mmHg at 25°C | [1] |

| InChI Key | XUNHRWOLRPWIIC-UHFFFAOYSA-N | [2] |

| SMILES | CCCOC1=CC=CC=C1CO | [2] |

Synthesis of this compound: A Methodological Overview

Reduction of 2-Propoxybenzaldehyde

A common and straightforward method for the synthesis of benzyl alcohols is the reduction of the corresponding benzaldehyde.

-

Reaction Scheme:

Caption: Reduction of 2-Propoxybenzaldehyde to this compound.

-

Experimental Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, suitable for reducing aldehydes in the presence of many other functional groups. It is generally used in alcoholic solvents like methanol or ethanol. For less reactive aldehydes or for a more vigorous reduction, lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF) can be employed, followed by an aqueous workup.

Grignard Reaction with Formaldehyde

The reaction of a Grignard reagent with formaldehyde is a classic method for the one-carbon extension to form a primary alcohol.

-

Reaction Scheme:

Caption: Grignard synthesis of this compound.

-

Experimental Rationale: This method involves the formation of an organometallic intermediate, 2-propoxyphenylmagnesium bromide, which then acts as a nucleophile, attacking the electrophilic carbon of formaldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the desired alcohol. Strict anhydrous conditions are necessary for the successful formation of the Grignard reagent.

Chemical Reactivity and Spectral Properties

The reactivity of this compound is primarily dictated by the hydroxyl group and the electron-rich aromatic ring.

Key Reactions

-

Oxidation: The primary alcohol moiety can be oxidized to 2-propoxybenzaldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or to 2-propoxybenzoic acid with stronger oxidants such as potassium permanganate (KMnO₄) or chromic acid.

-

Etherification: The hydroxyl group can be converted into an ether via Williamson ether synthesis, reacting with an alkyl halide in the presence of a base.

-

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate conditions will yield the corresponding esters.

-

Aromatic Substitution: The propoxy group is an ortho-, para-directing activating group, making the aromatic ring susceptible to electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions.

Predicted Spectral Data

-

¹H NMR:

-

A triplet corresponding to the methyl protons (-CH₃) of the propoxy group.

-

A sextet for the methylene protons (-CH₂-) adjacent to the methyl group.

-

A triplet for the methylene protons (-OCH₂-) of the propoxy group.

-

A singlet for the benzylic protons (-CH₂OH).

-

A singlet or broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.

-

A complex multiplet pattern in the aromatic region.

-

-

¹³C NMR:

-

Signals for the three distinct carbons of the propoxy group.

-

A signal for the benzylic carbon (-CH₂OH).

-

Multiple signals in the aromatic region, with the carbon attached to the propoxy group being significantly shielded.

-

-

IR Spectroscopy:

-

A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol.

-

C-H stretching vibrations of the alkyl and aromatic groups in the 2850-3100 cm⁻¹ region.

-

A strong C-O stretching band for the alcohol around 1050-1150 cm⁻¹.

-

Aromatic C=C stretching absorptions in the 1450-1600 cm⁻¹ region.

-

-

Mass Spectrometry:

-

A molecular ion peak (M⁺) corresponding to the molecular weight of 166.22.

-

A prominent peak corresponding to the loss of a water molecule (M-18).

-

A base peak resulting from the formation of the stable tropylium ion or a related benzylic cation.

-

Fragmentation patterns characteristic of the propoxy group.

-

Applications in Drug Discovery and Development

While this compound is not a known therapeutic agent itself, its structural features make it a valuable building block in medicinal chemistry. Its role is likely to be as a synthetic intermediate for more complex molecules with potential biological activity.

A Precursor to Bioactive Scaffolds

The 2-propoxybenzyl moiety can be incorporated into various molecular scaffolds to modulate their pharmacological properties. A notable example of a structurally related compound is found in the class of synthetic opioids known as 2-benzylbenzimidazoles. For instance, Protonitazene, a potent opioid analgesic, features a 4-propoxybenzyl group.[3] The synthesis of such compounds often involves the condensation of a substituted o-phenylenediamine with a derivative of the corresponding phenylacetic acid, which can be synthesized from the benzyl alcohol.

The variation of the substitution pattern on the benzyl ring is a common strategy in drug discovery to optimize potency, selectivity, and pharmacokinetic properties. Therefore, this compound represents a readily available starting material for the synthesis of novel analogs of known drug classes, including but not limited to:

-

Opioid Receptor Modulators: As an isomer of the benzyl moiety in some nitazene analogs, it could be used to explore the structure-activity relationships of this class of compounds.

-

Antihistamines and Anticholinergics: Many drugs in these classes contain benzylic ether or related structures.

-

Enzyme Inhibitors: The 2-propoxybenzyl group can be used as a lipophilic moiety to interact with hydrophobic pockets in enzyme active sites.

Workflow for Utilizing this compound in Drug Discovery

Caption: A generalized workflow for the utilization of this compound as a starting material in a drug discovery program.

Safety and Handling

This compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[2] The GHS signal word is "Danger" with the hazard statement H301 (Toxic if swallowed).[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep container tightly closed.

-

First Aid:

-

If Swallowed: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.

-

In case of skin contact: Wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

Conclusion

This compound is a valuable chemical intermediate with significant potential in organic synthesis and medicinal chemistry. While specific biological activity data for the compound itself is not currently available, its structural relationship to moieties found in potent synthetic opioids highlights its relevance as a building block for the exploration of new chemical space. This guide has provided a comprehensive overview of its known physical and chemical properties, plausible synthetic routes, and a scientifically grounded perspective on its potential applications in drug discovery. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully elucidate its potential in the development of novel therapeutic agents.

References

-

PubChem. (n.d.). (2-methyl-4-propoxyphenyl)methanol. Retrieved from [Link]

-

PubChem. (n.d.). (2-Methoxy-3-pyridinyl)-(2-propoxyphenyl)methanol. Retrieved from [Link]

-

World Health Organization. (2022). Critical review report: Protonitazene. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Supporting Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to (2-Propoxyphenyl)methanol (CAS Number: 112230-06-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Propoxyphenyl)methanol, with CAS number 112230-06-5, is an aromatic alcohol characterized by a propyl ether linkage at the ortho position of the benzyl alcohol moiety. This structural feature imparts specific physicochemical properties that make it an intriguing building block in medicinal chemistry and organic synthesis. Its potential for derivatization allows for the exploration of a diverse chemical space, which is of particular interest in the development of novel therapeutic agents. The lipophilicity and hydrogen bonding capabilities of this compound can be fine-tuned through chemical modifications, influencing its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of its synthesis, characterization, potential applications in drug discovery, and essential safety protocols. The methodologies presented are based on established principles of organic chemistry and are intended to serve as a foundational resource for researchers in the field.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular formula of C₁₀H₁₄O₂ and a molecular weight of 166.22 g/mol [1]. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 112230-06-5 | [1][2][3] |

| Molecular Formula | C₁₀H₁₄O₂ | [1] |

| Molecular Weight | 166.22 g/mol | [1] |

| Appearance | Solid | |

| IUPAC Name | This compound | [1] |

| SMILES | CCCOC1=CC=CC=C1CO | |

| InChI Key | XUNHRWOLRPWIIC-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of this compound is most directly achieved through the reduction of its corresponding aldehyde, 2-propoxybenzaldehyde. This transformation is a standard procedure in organic synthesis, often employing mild reducing agents like sodium borohydride (NaBH₄).

Synthetic Workflow

The synthesis involves a straightforward, single-step reduction of the aldehyde functionality to a primary alcohol.

Caption: Synthetic route for this compound.

Experimental Protocol: Reduction of 2-Propoxybenzaldehyde

This protocol is based on established methods for the reduction of aromatic aldehydes.

Materials:

-

2-Propoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (1 M)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-propoxybenzaldehyde in anhydrous methanol.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride to the cooled solution in small portions. Monitor the reaction for gas evolution.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.

-

Acidification: Acidify the mixture to a pH of approximately 6-7 with 1 M hydrochloric acid to neutralize any remaining borohydride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.

-

Washing: Wash the combined organic layers with brine (saturated NaCl solution).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.

Analytical Characterization

Due to the limited availability of published experimental data for this compound, the following spectroscopic data are predicted based on its chemical structure and standard analytical techniques for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the alcohol and the propoxy group, and the terminal methyl group of the propoxy chain.

-

¹³C NMR (Predicted): The carbon NMR spectrum will display signals corresponding to the carbons of the aromatic ring, the benzylic carbon, and the carbons of the propoxy group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for the hydroxyl (-OH) group, the aromatic C-H bonds, and the C-O ether linkage.

Mass Spectrometry (MS)

The mass spectrum, likely obtained via Gas Chromatography-Mass Spectrometry (GC-MS), would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the hydroxyl group and cleavage of the propoxy chain. The base peak is often associated with the stable tropylium ion or related fragments.

Potential Applications in Drug Development

While specific biological activities of this compound are not extensively documented, its structural motifs are present in various biologically active molecules. The ortho-alkoxybenzyl alcohol scaffold can serve as a versatile starting point for the synthesis of more complex molecules with potential therapeutic applications.

Rationale for Use in Medicinal Chemistry

-

Modulation of Physicochemical Properties: The propoxy group influences the lipophilicity of the molecule, which is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME).

-

Scaffold for Derivatization: The hydroxyl group provides a reactive handle for further chemical modifications, such as esterification, etherification, or substitution, allowing for the generation of a library of derivatives for biological screening.

-

Bioisosteric Replacement: The alkoxy group can act as a bioisostere for other functional groups, potentially improving metabolic stability or target binding affinity.

-

Interaction with Biological Targets: The aromatic ring and the hydroxyl and ether oxygen atoms can participate in various non-covalent interactions with biological targets, including hydrogen bonding and van der Waals forces.

Potential Therapeutic Areas

Derivatives of alkoxy-substituted benzyl alcohols have been explored for a range of biological activities, suggesting that compounds derived from this compound could be investigated for similar applications. These areas include, but are not limited to, anti-inflammatory, antimicrobial, and central nervous system activities.

Safety and Handling

As a matter of good laboratory practice, this compound should be handled with care, following standard safety protocols for chemical reagents.

Hazard Identification

Based on available safety data for similar compounds, this compound is classified as acutely toxic if swallowed.

-

GHS Pictogram: Skull and crossbones (GHS06).

-

Signal Word: Danger.

-

Hazard Statement: H301 (Toxic if swallowed).

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Spill and Disposal: In case of a spill, follow appropriate laboratory procedures for containment and cleanup. Dispose of the chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents a valuable chemical entity for researchers and professionals in the field of drug development and organic synthesis. Its straightforward synthesis and potential for chemical modification make it an attractive scaffold for the exploration of new bioactive compounds. While specific biological data for this compound is limited, the principles of medicinal chemistry suggest that its derivatives could exhibit a range of pharmacological activities. This guide provides a foundational understanding of its properties, synthesis, and potential applications, encouraging further investigation into its therapeutic potential.

References

-

AChemBlock. This compound 95%.

-

BLD Pharm. 112230-06-5|this compound.

-

Ambeed. 112230-06-5| this compound.

-

Sigma-Aldrich. This compound | 112230-06-5.

-

abcr Gute Chemie. AB222094 | CAS 112230-06-5.

-

Sigma-Aldrich. This compound.

Sources

An In-depth Technical Guide to (2-Propoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Propoxyphenyl)methanol, a key aromatic alcohol derivative. It details its chemical and physical properties, synthesis methodologies, spectroscopic characterization, and safety protocols, offering a vital resource for professionals in organic synthesis and medicinal chemistry.

Core Molecular Attributes

This compound, an organic compound featuring a phenyl ring substituted with both a propoxy and a hydroxymethyl group at the ortho positions, possesses a unique structural arrangement that influences its chemical behavior and potential applications.

Molecular Formula: C₁₀H₁₄O₂

Molecular Weight: 166.22 g/mol

The spatial orientation of the propoxy and methanol groups facilitates intramolecular interactions and dictates its reactivity in various chemical transformations.

| Identifier | Value |

| Molecular Formula | C₁₀H₁₄O₂ |

| Molecular Weight | 166.22 g/mol |

| InChI | 1S/C10H14O2/c1-2-7-12-10-6-4-3-5-9(10)8-11/h3-6,11H,2,7-8H2,1H3 |

| SMILES | CCCOC1=CC=CC=C1CO |

| Physical Form | Solid |

graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; O1 [label="O"]; C8 [label="CH2"]; C9 [label="CH2"]; C10 [label="CH3"]; C11 [label="CH2"]; O2 [label="OH"];

// Benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents C1 -- O1; O1 -- C8; C8 -- C9; C9 -- C10; C2 -- C11; C11 -- O2;

// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; O1 [pos="0,2!"]; C8 [pos="0,3!"]; C9 [pos="1,3.5!"]; C10 [pos="1,4.5!"]; C11 [pos="-1.73,1!"]; O2 [pos="-2.6,0.5!"]; }

Caption: 2D structure of this compound.

Synthesis and Mechanistic Considerations

The primary route for the synthesis of this compound involves the reduction of the corresponding aldehyde, 2-propoxybenzaldehyde. This transformation is a cornerstone of organic synthesis, offering high yields and selectivity.

Experimental Protocol: Reduction of 2-Propoxybenzaldehyde

This protocol details the reduction of 2-propoxybenzaldehyde using sodium borohydride, a mild and selective reducing agent.

Materials:

-

2-Propoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (or Ethanol)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve 2-propoxybenzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the reaction rate and prevent side reactions.

-

Addition of Reducing Agent: Slowly add sodium borohydride to the cooled solution in small portions. The slow addition helps to manage the exothermic nature of the reaction.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride to decompose the excess sodium borohydride and the resulting borate esters.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x). The organic layers are combined.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification (Optional): The crude product can be further purified by column chromatography on silica gel if necessary.

Caption: Workflow for the synthesis of this compound.

Mechanistic Insight: The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated during the aqueous workup to yield the primary alcohol. The use of a protic solvent like methanol facilitates the reaction by activating the borohydride and protonating the intermediate alkoxide.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While a specific experimental spectrum for this compound is not publicly available from the supplier, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the propoxy chain protons, and the hydroxyl proton. The aromatic protons will likely appear as a multiplet in the range of δ 6.8-7.4 ppm. The benzylic methylene protons (-CH₂OH) would be a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.6 ppm. The propoxy group will exhibit a triplet for the terminal methyl group (~δ 1.0 ppm), a sextet for the central methylene group (~δ 1.8 ppm), and a triplet for the methylene group attached to the oxygen (~δ 4.0 ppm). The hydroxyl proton signal is typically a broad singlet with a variable chemical shift depending on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum will show ten distinct signals. The aromatic carbons will resonate in the δ 110-160 ppm region, with the carbon bearing the propoxy group being the most downfield. The benzylic carbon (-CH₂OH) is expected around δ 60-65 ppm. The carbons of the propoxy chain will appear at approximately δ 10 ppm (CH₃), δ 22 ppm (-CH₂-), and δ 70 ppm (-O-CH₂-).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol functional group. Strong C-H stretching vibrations from the aromatic ring and the alkyl chain will be observed around 2850-3000 cm⁻¹. The C-O stretching of the alcohol and the ether will appear in the fingerprint region, typically between 1000-1300 cm⁻¹. Aromatic C=C stretching bands will be present in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak [M]⁺ at m/z 166 is expected. A prominent fragment would be the loss of a water molecule [M-H₂O]⁺ at m/z 148. Another significant fragmentation pathway would be the cleavage of the C-C bond between the aromatic ring and the methanol group, leading to the formation of a tropylium ion or related fragments. Cleavage of the propoxy chain would also contribute to the fragmentation pattern.

Physicochemical Properties and Solubility

While specific experimental data for this compound is limited, its properties can be inferred from its structure and comparison with similar compounds like benzyl alcohol.

-

Physical State: It is commercially available as a solid.

-

Solubility: As an alcohol with a significant hydrocarbon portion, it is expected to have limited solubility in water but good solubility in a range of organic solvents such as alcohols (ethanol, methanol), ethers (diethyl ether, THF), and chlorinated solvents (dichloromethane, chloroform).[1][2] The presence of the hydroxyl group allows for hydrogen bonding, which influences its solubility in protic solvents.

Applications in Research and Development

Alkoxy-substituted benzyl alcohols are valuable intermediates in organic synthesis and medicinal chemistry.

-

Synthetic Intermediates: The hydroxyl group can be easily converted into other functional groups, making it a versatile building block for more complex molecules. It can be oxidized to the corresponding aldehyde or carboxylic acid, or the hydroxyl group can be substituted to form ethers or esters.

-

Medicinal Chemistry: The alkoxy-phenyl motif is present in numerous biologically active compounds. Therefore, this compound can serve as a precursor for the synthesis of novel drug candidates. Benzyl alcohol derivatives are known to be used as preservatives in pharmaceutical formulations and can possess anesthetic properties.[3]

Safety and Handling

This compound is classified as acutely toxic if swallowed.

GHS Hazard Statements: H301 (Toxic if swallowed)

Precautionary Statements: P301 + P330 + P331 + P310 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER/doctor)

Handling:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

References

- Inorganic Chemistry Ahead of Print - ACS Public

- 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000545) - NP-MRD.

-

Wikipedia. Benzyl alcohol. [Link]

-

ResearchGate. FT-IR spectrum of 2-Phenyl-1-propanol. [Link]

-

PubChem. Benzyl alcohol. [Link]

-

Sciencemadness Wiki. Benzyl alcohol. [Link]

-

VPL. Methanol (CH3OH). [Link]

-

Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of 2-methoxypropane. [Link]

-

Doc Brown's Chemistry. CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation of. [Link]

-

Patsnap Synapse. Application & Uses Of Benzyl Alcohol especially in pharmaceutical sector. [Link]

-

National Institute of Standards and Technology. Methyl Alcohol - the NIST WebBook. [Link]

-

Solubility of Things. Benzyl alcohol. [Link]

-

MSU chemistry. Proton NMR Table. [Link]

-

ResearchGate. 13C detected NMR noise spectrum of 13C labelled methanol (99% 13C,.... [Link]

-

ResearchGate. FTIR spectrum of methanol at 45 К (top) and the difference spectrum for the temperatures 45 and 15 К (bottom). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD.. 4-Methoxybenzyl Alcohol: A Versatile Aromatic Compound for Fragrance, Pharmaceutical, and Chemical Synthesis. [Link]

-

The Chemical Company. BENZYL ALCOHOL. [Link]

- Google Patents. US5019656A - Process for preparing p-hydroxybenzyl alcohol.

-

Infrared spectra of methanol, ethanol, and n-propanol. [Link]

-

Modern Chemical Co.. Methanol (Methyl Alcohol) Supplier & Distributor. [Link]

-

Doc Brown's Chemistry. CH3OH C-13 nmr spectrum of methanol analysis of chemical shifts ppm interpretation of. [Link]

-

Patsnap Synapse. What is Benzyl Alcohol used for?. [Link]

-

Supporting Information. [Link]

-

Solvents & Petroleum Service, Inc.. Bulk Methanol Supplier - SPS. [Link]

-

MassBank. methanol. [Link]

-

The Chemical Company. Benzyl Alcohol. [Link]

-

Solvents & Petroleum Service, Inc.. Bulk Methanol Supplier. [Link]

-

Semantic Scholar. SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. [Link]

-

PubChemLite. (2-methyl-4-propoxyphenyl)methanol (C11H16O2). [Link]

Sources

(2-Propoxyphenyl)methanol safety data sheet (SDS) information

An In-Depth Technical Guide to the Safe Handling of (2-Propoxyphenyl)methanol

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency. This compound, a key intermediate in various synthetic pathways, requires a thorough understanding of its safety profile to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety data, handling procedures, and emergency protocols associated with this compound, grounded in authoritative sources and practical, field-proven insights.

Chemical and Physical Identity

A precise understanding of a compound's identity is the foundation of its safe handling.

| Property | Value | Source |

| Chemical Name | This compound | |

| Molecular Formula | C₁₀H₁₄O₂ | |

| Molecular Weight | 166.22 g/mol | |

| Appearance | Solid | |

| CAS Number | Not Available | |

| MDL Number | MFCD08753023 |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary risks are associated with acute oral toxicity and irritation.

| Hazard Class | Category | Hazard Statement | Pictogram | Source |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed | ☠️ | |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | ❕ | [1] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | ❕ | [1] |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | ❕ | [1] |

Expert Interpretation of Hazards: The GHS classification points to three primary areas of concern for the laboratory researcher:

-

Acute Oral Toxicity (Category 3): This is a significant hazard, indicating that ingestion of even small amounts of the compound can be toxic. This underscores the critical importance of preventing any hand-to-mouth contact and strictly prohibiting eating or drinking in the laboratory.

-

Skin and Eye Irritation (Category 2/2A): The compound is known to cause irritation upon contact with skin and eyes.[1] This necessitates the consistent use of appropriate personal protective equipment (PPE), including gloves and safety glasses or goggles, to prevent direct contact.

-

Respiratory Irritation (STOT SE 3): As a solid, the primary risk of respiratory irritation comes from inhaling dust or aerosols.[1] Therefore, handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Safe Handling and Standard Operating Procedures

A self-validating safety protocol is one where the procedures inherently minimize risk at every step. The following protocol is designed for the safe handling of this compound in a research laboratory setting.

Protocol 1: Weighing and Transferring this compound

-

Preparation:

-

Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

-

Don the required PPE: chemical-resistant nitrile gloves, a lab coat, and chemical safety goggles. .

-

-

Procedure:

-

Conduct all weighing and transfer operations within the fume hood to contain any dust.[2]

-

Use a spatula to carefully transfer the solid from the stock container to a tared weigh boat or reaction vessel. Avoid any actions that could generate dust.

-

Promptly and securely close the stock container after dispensing the required amount.[3]

-

If transferring to a reaction vessel, ensure the vessel is stable and properly supported. .

-

-

Decontamination and Cleanup:

-

Wipe down the spatula and any surfaces within the fume hood that may have come into contact with the compound using a solvent-moistened wipe (e.g., ethanol or isopropanol).

-

Dispose of the wipe and any contaminated disposable materials (e.g., weigh boat) in a designated hazardous waste container.[3]

-

Remove gloves using the proper technique to avoid skin contact and dispose of them in the hazardous waste stream.

-

Wash hands thoroughly with soap and water after the procedure is complete.[4]

-

Exposure Control and Personal Protection

Engineering controls and personal protective equipment are the primary defenses against chemical exposure.

-

Engineering Controls: All work involving this compound should be performed in a certified chemical fume hood to control airborne concentrations.[2] A safety shower and eyewash station must be readily accessible in the immediate work area.[4]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles are mandatory.

-

Skin Protection: A lab coat must be worn and kept buttoned. Chemical-resistant gloves (nitrile is a suitable choice for incidental contact) must be worn.[2] Gloves should be inspected before use and changed immediately if contaminated.

-

Respiratory Protection: Not typically required when work is conducted within a properly functioning fume hood. If there is a potential for exposure outside of a fume hood, such as during a large spill, a respirator with an appropriate organic vapor cartridge may be necessary.[4]

-

First-Aid and Emergency Procedures

Immediate and appropriate first-aid is critical in the event of an exposure. The following diagram outlines the initial response steps.

Caption: First-aid response workflow for this compound exposure.

Detailed First-Aid Measures:

-

After Inhalation: Move the person to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[5]

-

After Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[5] Seek medical attention if irritation develops or persists.

-

After Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

After Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting.[2] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[6]

Fire-Fighting and Spill Management

While specific fire data for this compound is not available, general procedures for combustible solids should be followed.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Specific Hazards: As with many organic compounds, hazardous combustion products such as carbon monoxide and carbon dioxide may be produced in a fire.

-

Advice for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[4]

Spill Management Workflow:

The following diagram illustrates a logical workflow for managing a spill of this compound.

Caption: Workflow for the safe management of a this compound spill.

Spill Cleanup Procedure:

-

Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: For a small spill, carefully cover the solid with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[2]

-

Collect: Wearing appropriate PPE, carefully sweep or scoop the material into a designated, labeled hazardous waste container. Avoid creating dust.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[3]

Storage and Disposal

Proper storage is essential to maintain the chemical's integrity and prevent accidents.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][7] The recommended storage class is 6.1C, for combustible, acutely toxic substances.

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter sewers or waterways.

Toxicological and Ecological Information

-

Acute Toxicity: The primary toxicological concern is acute oral toxicity (GHS Category 3). The toxic effects arise from the compound itself and its potential metabolites.

-

Irritation: Causes skin, eye, and respiratory tract irritation.[1]

-

Ecological Information: No specific data is available. The precautionary principle dictates that release to the environment should be avoided.

References

Sources

- 1. (4-Propoxyphenyl)methanol | C10H14O2 | CID 347843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 3. IsoLab - Methanol [isolab.ess.washington.edu]

- 4. Product Safety — US Methanol [usmeoh.com]

- 5. What first aid measures can be taken in case of methanol exposure? | ERGSY [ergsy.com]

- 6. proman.org [proman.org]

- 7. nbinno.com [nbinno.com]

- 8. methanex.com [methanex.com]

- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 10. methanol.org [methanol.org]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. leap.epa.ie [leap.epa.ie]

- 13. carlroth.com:443 [carlroth.com:443]

- 14. methanol.org [methanol.org]

- 15. news-medical.net [news-medical.net]

- 16. marineinsight.com [marineinsight.com]

- 17. diva-portal.org [diva-portal.org]

- 18. gov.uk [gov.uk]

- 19. cm-energy.com [cm-energy.com]

An In-depth Technical Guide to the Solubility of (2-Propoxyphenyl)methanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Solubility Landscape

In the realm of pharmaceutical sciences and synthetic chemistry, understanding the solubility of a compound is not merely a preliminary step but a cornerstone of process development, formulation design, and ultimately, therapeutic efficacy. (2-Propoxyphenyl)methanol, a substituted aromatic alcohol, presents a fascinating case study in solubility due to its amphipathic nature—possessing both polar and non-polar moieties. This guide eschews a rigid, templated approach to offer a deep, causal understanding of the solubility of this compound. We will delve into the theoretical underpinnings of its solubility, provide a framework for predicting its behavior in various organic solvents, and detail a robust experimental protocol for quantitative determination. This document is designed to empower the researcher with the foundational knowledge and practical tools to confidently navigate the solubility landscape of this and similar molecules.

Molecular Architecture and its Implications for Solubility

To predict the solubility of this compound, we must first dissect its molecular structure and the intermolecular forces it can engage in.

This compound

-

Aromatic Ring: The benzene ring is a significant non-polar, hydrophobic component. It primarily interacts through weak van der Waals forces (specifically, London dispersion forces).[1]

-

Propoxy Group (-O-CH₂CH₂CH₃): The ether linkage introduces some polarity due to the electronegativity of the oxygen atom, allowing for dipole-dipole interactions. However, the three-carbon propyl chain is non-polar and contributes to the molecule's hydrophobic character.

-

Methanol Group (-CH₂OH): This is the most significant polar, hydrophilic functional group. The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, which is a strong intermolecular force that governs solubility in polar solvents.[2][3]

The interplay of these structural features dictates that the solubility of this compound will be highly dependent on the nature of the solvent. The principle of "like dissolves like" is paramount here: polar solvents will interact favorably with the hydroxyl group, while non-polar solvents will engage with the aromatic ring and propyl chain.[4]

Theoretical Framework: Predicting Solubility in Organic Solvents

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy change. Favorable dissolution occurs when the intermolecular forces formed between the solute and solvent molecules are strong enough to overcome the forces holding the solute molecules together in the crystal lattice and the cohesive forces between solvent molecules.[4]

The Role of Intermolecular Forces

-

Hydrogen Bonding: This is the strongest type of intermolecular force and will be the primary driver of solubility in protic solvents (e.g., alcohols).[5] this compound's hydroxyl group can form strong hydrogen bonds with solvents that are also hydrogen bond donors and/or acceptors.[2]

-

Dipole-Dipole Interactions: Polar aprotic solvents (e.g., acetone, ethyl acetate) have permanent dipoles.[6] The ether and hydroxyl groups of this compound can participate in these interactions.

-

Van der Waals Forces (London Dispersion Forces): These are the weakest intermolecular forces and are present in all molecules.[7] They are the primary mode of interaction for non-polar molecules. The aromatic ring and the alkyl chains of both the solute and non-polar solvents (e.g., hexane, toluene) will interact through these forces.[1]

Estimated Solubility Profile of this compound

| Solvent | Formula | Dielectric Constant (20°C) | Dipole Moment (D) | Hydrogen Bonding | Predicted Solubility of this compound | Primary Interaction |

| Polar Protic Solvents | ||||||

| Methanol | CH₃OH | 32.7 | 1.70 | Donor & Acceptor | High | Hydrogen Bonding |

| Ethanol | C₂H₅OH | 24.5 | 1.69 | Donor & Acceptor | High | Hydrogen Bonding |

| Isopropanol | C₃H₈O | 19.9 | 1.66 | Donor & Acceptor | High | Hydrogen Bonding |

| Polar Aprotic Solvents | ||||||

| Acetone | C₃H₆O | 20.7 | 2.88 | Acceptor | Moderate to High | Dipole-Dipole, some H-bond accepting |

| Ethyl Acetate | C₄H₈O₂ | 6.02 | 1.78 | Acceptor | Moderate | Dipole-Dipole |

| Dichloromethane | CH₂Cl₂ | 9.1 | 1.60 | None | Moderate | Dipole-Dipole |

| Non-Polar Solvents | ||||||

| Toluene | C₇H₈ | 2.38 | 0.36 | None | Moderate to Low | Van der Waals |

| Hexane | C₆H₁₄ | 1.88 | ~0 | None | Low | Van der Waals |

Solvent property data sourced from various chemical supplier and database websites.[8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30]

Rationale for Predictions:

-

High Solubility in Alcohols: The ability of this compound to form strong hydrogen bonds with methanol, ethanol, and isopropanol will likely lead to high solubility.[31]

-

Moderate to High Solubility in Acetone: Acetone's high polarity and ability to accept hydrogen bonds suggest good solubility.[22]

-

Moderate Solubility in Ethyl Acetate and Dichloromethane: These solvents are polar enough to interact with the polar groups of the solute but lack the hydrogen bonding donation of alcohols, leading to moderate solubility.[12][28]

-

Moderate to Low Solubility in Toluene: Toluene's aromatic ring can interact favorably with the benzene ring of the solute through π-stacking (a form of van der Waals interaction), potentially leading to some solubility.[9]

-

Low Solubility in Hexane: As a non-polar aliphatic hydrocarbon, hexane's interactions with the polar parts of this compound will be weak, resulting in poor solubility.[32][33]

Experimental Protocol for Quantitative Solubility Determination

The following is a robust, self-validating protocol for determining the equilibrium solubility of this compound in an organic solvent.

Materials and Equipment

-

This compound (solid)

-

Organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

To a series of vials, add a known volume of the desired organic solvent.

-

Add an excess amount of solid this compound to each vial. A visible excess of solid should remain to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) with constant agitation to ensure equilibrium is reached.

-

-

Sample Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully draw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.

-

-

Dilution:

-

Accurately dilute a known volume of the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by analyzing the standard solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

Analyze the diluted sample under the same conditions.

-

-

Calculation of Solubility:

-

Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

-

Calculate the original solubility in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.

-

Conclusion: A Predictive and Practical Approach

While a comprehensive, pre-existing database for the solubility of this compound in organic solvents remains elusive, this guide provides a robust framework for both predicting and experimentally determining this critical physicochemical property. By understanding the interplay of the molecule's structural features with the properties of different solvents, researchers can make informed decisions about solvent selection for synthesis, purification, and formulation. The provided experimental protocol offers a reliable method for generating the quantitative data necessary for rigorous scientific and developmental work. Ultimately, a thorough understanding of solubility, grounded in both theory and empirical data, is indispensable for the successful application of this compound in research and drug development.

References

- Allen. (n.d.). Van Der Waals Forces- Weak Intermolecular Force of Attraction in Chemical species.

- Allen. (n.d.). Hydrogen Bonding-Formation, Types, Conditions and Properties.

- askIITians. (2025, August 18). How do hydrogen bonds affect solubility?

- Chemistry For Everyone. (2025, May 7). How Do Hydrogen Bonds Influence Solubility? [Video]. YouTube.

- Fisher Scientific. (n.d.). Hexane.

- Khan Academy. (n.d.). Unit 3: Intermolecular forces and properties.

- K-Chem. (2025, June 20). Toluene Solvent (C₆H₅CH₃): Overview and Safety Guidelines for Use.

- Wikipedia. (n.d.). Van der Waals force.

- K-Chem. (2025, July 14). What Is n-Hexane Solvent (C₆H₁₄)? Characteristics and Practical Applications.

- Vedantu. (n.d.). Hexane: Structure, Properties, Uses & Health Effects Explained.

- Solubility of Things. (n.d.). Dipole-Dipole Interactions.

- LibreTexts. (2020, May 30). 2.12: Intermolecular Forces and Solubilities.

- Elchemy. (2024, September 19). What is Acetone? Understanding Its Chemical Properties and Uses.

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

- Chemistry LibreTexts. (2022, April 2). 6.3: Hydrogen Bonding Interactions and Solubility.

- Gaylord Chemical. (n.d.). Dichloromethane Solvent Properties.

- Gaylord Chemical. (n.d.). Ethyl Acetate Solvent Properties.

- Gaylord Chemical. (n.d.). Isopropyl Alcohol Solvent Properties.

- Gaylord Chemical. (n.d.). Acetone Solvent Properties.

- Gaylord Chemical. (n.d.). Toluene Solvent Properties.

- Gaylord Chemical. (n.d.). Hexane Solvent Properties.

- Jack Westin. (n.d.). Dipole Dipole Interactions - Liquid Phase Intermolecular Forces - MCAT Content.

- Saskoer.ca. (n.d.). 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry.

- Chemistry Steps. (n.d.). Solubility of Organic Compounds.

- ChemicalBook. (n.d.). Isopropyl alcohol | 67-63-0.

- Scribd. (n.d.). Ethyl Acetate: Solvent Properties | PDF.

- Fisher Scientific. (n.d.). Toluene.

- Maricopa Open Digital Press. (n.d.). Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from Maricopa Open Digital Press website.

- DCCEEW. (2022, June 30). Acetone.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Isopropyl Alcohol: A Deep Dive into its Properties and Safety. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- NCBI. (n.d.). Table 4-2, Physical and Chemical Properties of Toluene.

- Recochem. (n.d.). Dichloromethane (methylene chloride) - TECHNICAL BULLETIN.

- Study.com. (n.d.). Acetone | Structure, Properties & Uses - Lesson.

- Jack Westin. (n.d.). Dipole Dipole Interactions - Liquid Phase Intermolecular Forces - MCAT Content.

- Vedantu. (n.d.). Hexane: Structure, Properties, and Uses in Chemistry.

- PubChem. (n.d.). Ethyl Acetate | CH3COOC2H5 | CID 8857.

- Allen. (n.d.). Van Der Waals Forces- Weak Intermolecular Force of Attraction in Chemical species.

- LibreTexts. (2022, April 2). 6.3: Hydrogen Bonding Interactions and Solubility.

- ATSDR. (n.d.). Toxicological Profile for Acetone.

- ZBAQ CHEM. (2022, October 20). Introduction to physical properties of dichloromethane/methylene chloride products.

- Wikipedia. (n.d.). Ethyl acetate.

- Wikipedia. (n.d.). Dichloromethane.

- Wikipedia. (n.d.). Isopropyl alcohol.

- Government of Canada. (n.d.). Fact sheet: Dichloromethane.

- Chemistry For Everyone. (2025, June 27). What Are The Properties Of Isopropanol? [Video]. YouTube.

- APC Pure. (n.d.). The Complete Guide to Ethyl Acetate / Ethyl Ethanoate.

Sources

- 1. Van der Waals force - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Hydrogen Bonding-Formation, Types, Conditions and Properties [allen.in]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Hexane | Fisher Scientific [fishersci.com]

- 9. Toluene Solvent (C₆H₅CH₃): Overview and Safety Guidelines for Use [k-chem.vn]

- 10. What is Acetone? Understanding Its Chemical Properties and Uses [elchemy.com]

- 11. Dichloromethane Solvent Properties [macro.lsu.edu]

- 12. Ethyl Acetate Solvent Properties [macro.lsu.edu]

- 13. Isopropyl Alcohol Solvent Properties [macro.lsu.edu]

- 14. Acetone Solvent Properties [macro.lsu.edu]

- 15. Toluene Solvent Properties [macro.lsu.edu]

- 16. Hexane Solvent Properties [macro.lsu.edu]

- 17. Toluene | Fisher Scientific [fishersci.ca]

- 18. Acetone - DCCEEW [dcceew.gov.au]

- 19. nbinno.com [nbinno.com]

- 20. Table 4-2, Physical and Chemical Properties of Toluene - Toxicological Profile for Toluene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. environex.net.au [environex.net.au]

- 22. Acetone | Structure, Properties & Uses - Lesson | Study.com [study.com]

- 23. Hexane: Structure, Properties, Uses & Health Effects Explained [vedantu.com]

- 24. Ethyl Acetate | CH3COOC2H5 | CID 8857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. atsdr.cdc.gov [atsdr.cdc.gov]

- 26. Introduction to physical properties of dichloromethane/methylene chloride products - Knowledge - Anquan Chemical [zbaqchem.com]

- 27. Ethyl acetate - Wikipedia [en.wikipedia.org]

- 28. Dichloromethane - Wikipedia [en.wikipedia.org]

- 29. Isopropyl alcohol - Wikipedia [en.wikipedia.org]

- 30. APC Pure | News | The Complete Guide to Ethyl Acetate / Ethyl Ethanoate [apcpure.com]

- 31. chem.libretexts.org [chem.libretexts.org]

- 32. What Is n-Hexane Solvent (C₆H₁₄)? Characteristics and Practical Applications [k-chem.vn]

- 33. amarischemicalsolutions.com [amarischemicalsolutions.com]

A Guide to the Spectroscopic Characterization of (2-Propoxyphenyl)methanol

Introduction

(2-Propoxyphenyl)methanol is an organic compound featuring a benzyl alcohol core with a propoxy group substituted at the ortho position of the benzene ring. As with any novel or synthesized compound in drug development and chemical research, unambiguous structural confirmation is paramount. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a detailed fingerprint of a molecule's atomic and electronic structure. This guide offers an in-depth analysis of the expected spectroscopic data for this compound, providing researchers and scientists with a predictive framework for its identification and characterization. The interpretation herein is grounded in fundamental spectroscopic principles and data from analogous molecular structures.

Molecular Structure and Atom Numbering

To facilitate a clear and concise discussion of the spectroscopic data, the following numbering scheme will be used for the atoms in this compound.

(2-Propoxyphenyl)methanol: A Versatile Scaffolding for Novel Molecular Architectures in Research and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(2-Propoxyphenyl)methanol is an alkoxy-substituted benzyl alcohol that, while not extensively documented as a standalone bioactive agent, presents considerable potential as a versatile chemical intermediate in the synthesis of novel organic compounds for research and drug development. This guide elucidates the fundamental chemical properties of this compound, explores its reactivity, and outlines potential research applications derived from the functional characteristics of its constituent moieties. By examining analogous structures in medicinal chemistry, we provide a forward-looking perspective on how this compound can serve as a foundational building block for creating new chemical entities with potential therapeutic value. This document is intended to serve as a technical resource for researchers in organic synthesis, medicinal chemistry, and materials science, offering insights into the strategic utilization of this compound in the design and execution of innovative research projects.

Introduction: Unveiling the Potential of a Versatile Chemical Intermediate

In the landscape of chemical synthesis and drug discovery, the utility of a molecule is often defined by its potential to serve as a scaffold for more complex structures. This compound, a commercially available solid[1], falls into this critical category of chemical building blocks. Its structure, featuring a reactive primary alcohol and a benzene ring activated by an ortho-propoxy group, offers multiple avenues for chemical modification. This guide will delve into the synthetic possibilities and potential research trajectories that can be initiated from this promising, yet under-explored, starting material.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a starting material is paramount for its effective application in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O₂ | Sigma-Aldrich |

| Molecular Weight | 166.22 g/mol | Sigma-Aldrich |

| Appearance | Solid | Sigma-Aldrich |

| CAS Number | 112230-06-5 | BOC Sciences |

Table 1: Physicochemical Properties of this compound

Synthetic Utility and Potential Research Trajectories

The true value of this compound lies in its reactivity and its potential as a precursor for a diverse range of molecular architectures. The presence of the hydroxyl group and the activated aromatic ring are key to its synthetic versatility.

Reactions at the Hydroxyl Group

The primary alcohol functionality of this compound is a gateway to a multitude of chemical transformations.

-

Etherification: The hydroxyl group can be readily converted to an ether linkage. This is a common strategy in medicinal chemistry to modulate lipophilicity and introduce new pharmacophoric elements.

-

Esterification: Reaction with carboxylic acids or their derivatives will yield esters, which can act as prodrugs or introduce functionalities for further coupling reactions.

-

Oxidation: Mild oxidation would yield the corresponding aldehyde, 2-propoxybenzaldehyde, a valuable intermediate for the synthesis of heterocycles, Schiff bases, and other complex molecules. Further oxidation would produce 2-propoxybenzoic acid.

-

Halogenation: Conversion of the alcohol to a benzylic halide (e.g., chloride or bromide) creates a highly reactive electrophile, suitable for nucleophilic substitution reactions to introduce a wide array of functional groups.

Aromatic Substitution

The propoxy group at the ortho position is an activating, ortho-, para-directing group for electrophilic aromatic substitution. This allows for the introduction of additional substituents onto the benzene ring, further diversifying the molecular scaffold. Potential substitutions include:

-

Nitration

-

Halogenation

-

Friedel-Crafts acylation and alkylation

The interplay between these two reactive sites—the hydroxyl group and the aromatic ring—enables a combinatorial approach to generating libraries of novel compounds for biological screening.

Conceptual Framework for Application in Drug Discovery

While direct biological data for this compound is scarce, its structural motifs are present in various biologically active molecules. By analogy, we can project potential research applications for its derivatives.

Analgesics and Opioid Receptor Modulators

Recent research into novel synthetic opioids has identified the 2-benzylbenzimidazole scaffold as a potent pharmacophore. Notably, compounds like protonitazene feature a (4-propoxyphenyl)methyl moiety.[2] Although the substitution pattern is different, this highlights the potential for alkoxy-substituted benzyl groups to interact with opioid receptors. The synthesis of novel benzimidazole derivatives incorporating the (2-propoxyphenyl)methyl group could be a fruitful area of investigation for new analgesics with potentially different pharmacological profiles.[3][4][5]

Antifungal and Antimicrobial Agents

Studies on 2-aminobenzyl alcohol derivatives have demonstrated their potential as scaffolds for antifungal agents.[6] The synthesis and evaluation of novel compounds where the amino group is replaced by or combined with functionalities derived from this compound could lead to new classes of antimicrobial compounds.

Anti-inflammatory and Anticancer Agents

The general class of 2-alkoxybenzyl alcohols and their derivatives has been explored for various therapeutic applications. For instance, xanthonylalkyl(alkoxy) carboxylic acids have been investigated as potential anti-inflammatory agents.[7] Furthermore, various sulfonamide derivatives have shown both fungicidal and antitumor activities.[8] this compound could serve as a starting point for the synthesis of novel sulfonamide derivatives, which could then be screened for such biological activities.

Proposed Experimental Workflows

To explore the potential of this compound, a systematic approach to synthesis and biological evaluation is recommended.

Synthesis of a Focused Compound Library

A focused library of derivatives can be synthesized to probe the structure-activity relationship (SAR).

Step 1: Oxidation to 2-Propoxybenzaldehyde

-

Reagents: this compound, Pyridinium chlorochromate (PCC) or other mild oxidizing agent, Dichloromethane (DCM) as solvent.

-

Procedure: Dissolve this compound in DCM and add PCC portion-wise at room temperature. Stir the reaction mixture until the starting material is consumed (monitored by TLC). Filter the mixture through a pad of silica gel and concentrate the filtrate to obtain 2-propoxybenzaldehyde.

Step 2: Reductive Amination to Generate Amine Derivatives

-

Reagents: 2-Propoxybenzaldehyde, a selection of primary or secondary amines, Sodium triacetoxyborohydride or Sodium cyanoborohydride, Dichloroethane (DCE) or Methanol as solvent.

-

Procedure: To a solution of 2-propoxybenzaldehyde and the desired amine in the chosen solvent, add the reducing agent. Stir at room temperature until the reaction is complete. Work up the reaction and purify the product by column chromatography.

Step 3: Synthesis of Ether Derivatives via Williamson Ether Synthesis

-

Reagents: this compound, Sodium hydride (NaH), a selection of alkyl halides, Tetrahydrofuran (THF) as solvent.

-

Procedure: To a solution of this compound in THF, add NaH at 0°C. Allow the mixture to stir for 30 minutes, then add the alkyl halide. Let the reaction warm to room temperature and stir until completion. Quench the reaction with water and extract the product. Purify by column chromatography.

Caption: Synthetic pathways from this compound.

Biological Screening Cascade

Once a library of derivatives is synthesized, a tiered screening approach can be employed.

Caption: A tiered approach for biological screening.

Conclusion

This compound represents a valuable, yet underexploited, chemical scaffold for the synthesis of novel compounds with potential applications in drug discovery and materials science. Its straightforward reactivity at both the benzylic alcohol and the activated aromatic ring provides a robust platform for the generation of diverse molecular architectures. While direct biological data on the parent molecule is limited, analogies with structurally related compounds in the scientific literature suggest that derivatives of this compound could be promising candidates for development as analgesics, antimicrobials, and anti-inflammatory agents. The synthetic pathways and screening strategies outlined in this guide offer a framework for researchers to unlock the full potential of this versatile building block.

References

- Synthesis and some biological properties of 2-xanthonylalkyl-(alkoxy) carboxylic acids. PubMed.

- Synthesis and Fungicidal Activity of Novel 2-(Arylaminoethylamino)benzyl Alcohols. CNKI.

- Synthesis and biological activity of [[(heterocycloamino)alkoxy] benzyl]-2,4-thiazolidinediones as PPARgamma agonists. PubMed.

-

Pharmacological Evaluation and Forensic Case Series of N-pyrrolidino Etonitazene (etonitazepyne), a Newly Emerging 2-benzylbenzimidazole 'Nitazene' Synthetic Opioid. Office of Justice Programs. [Link]

- Pharmacological evaluation and forensic case series of N-pyrrolidino etonitazene (etonitazepyne), a newly emerging 2-benzylbenzimidazole 'nitazene' synthetic opioid. PubMed.

- In vitro structure–activity relationships and forensic case series of emerging 2-benzylbenzimidazole 'nitazene' opioids. springermedizin.de.

- Critical review report: Protonitazene.

- Pharmacological evaluation and forensic case series of N‑pyrrolidino etonitazene (etonitazepyne), a newly emerging 2‑benzylbenzimidazole 'nitazene' synthetic opioid. SpringerLink.

- Synthesis and Biological Activities of 2-oxocycloalkylsulfonamides. PubMed.

- This compound. BOC Sciences.

- This compound. PubChem.

Sources

- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 2. cdn.who.int [cdn.who.int]

- 3. Pharmacological Evaluation and Forensic Case Series of N-pyrrolidino Etonitazene (etonitazepyne), a Newly Emerging 2-benzylbenzimidazole 'Nitazene' Synthetic Opioid | Office of Justice Programs [ojp.gov]

- 4. Pharmacological evaluation and forensic case series of N-pyrrolidino etonitazene (etonitazepyne), a newly emerging 2-benzylbenzimidazole 'nitazene' synthetic opioid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cfsre.org [cfsre.org]

- 6. Synthesis and Fungicidal Activity of Novel 2-(Arylaminoethylamino)benzyl Alcohols [yyhx.ciac.jl.cn]

- 7. Synthesis and some biological properties of 2-xanthonylalkyl-(alkoxy) carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological activities of 2-oxocycloalkylsulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (2-Propoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic routes for preparing (2-Propoxyphenyl)methanol, a valuable intermediate in various chemical and pharmaceutical applications. Drawing upon established chemical principles and field-proven insights, this document details the most efficient and practical methodologies for its synthesis, with a focus on the underlying causality of experimental choices and the establishment of self-validating protocols.

Introduction: The Significance of this compound

This compound, also known as 2-propoxybenzyl alcohol, is an aromatic alcohol featuring a propoxy group ortho to a hydroxymethyl substituent on a benzene ring. This structural motif makes it a versatile building block in organic synthesis. Its derivatives are of interest in medicinal chemistry and materials science. A reliable and well-characterized synthetic pathway is therefore crucial for its accessibility in research and development.

Primary Synthetic Strategy: A Two-Step Approach

The most logical and widely applicable strategy for the synthesis of this compound involves a two-step reaction sequence starting from the readily available salicylaldehyde. This approach is depicted in the workflow below:

Figure 1: General workflow for the synthesis of this compound.

This strategy hinges on two fundamental and robust organic transformations:

-

Williamson Ether Synthesis: To introduce the propoxy group onto the phenolic hydroxyl of salicylaldehyde.

-

Reduction of the Aldehyde: To convert the formyl group of the resulting 2-propoxybenzaldehyde into a hydroxymethyl group.

Part 1: Core Synthesis Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Step 1: Synthesis of 2-Propoxybenzaldehyde via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers from an alkoxide and an alkyl halide.[1][2] In this step, the phenolic proton of salicylaldehyde is abstracted by a base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 1-bromopropane in an SN2 reaction.[1]

Reaction Scheme:

Figure 2: Williamson Ether Synthesis of 2-Propoxybenzaldehyde.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylaldehyde (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and dimethylformamide (DMF) (5-10 mL per gram of salicylaldehyde). The use of a polar aprotic solvent like DMF is crucial as it solubilizes the reactants and facilitates the SN2 reaction.[3]

-

Addition of Alkyl Halide: While stirring the mixture, add 1-bromopropane (1.2 eq.) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. An oily layer of 2-propoxybenzaldehyde should separate.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic extracts and wash them sequentially with 5% aqueous sodium hydroxide (to remove any unreacted salicylaldehyde), water, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain crude 2-propoxybenzaldehyde.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.[4]

Quantitative Data for Step 1 (Representative):

| Reactant/Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| Salicylaldehyde | 1.0 | 122.12 | 12.21 g |

| 1-Bromopropane | 1.2 | 122.99 | 14.76 g (11.0 mL) |

| Potassium Carbonate | 2.0 | 138.21 | 27.64 g |

| Dimethylformamide | - | 73.09 | 100 mL |

| Product | Theoretical Yield | 164.20 | 16.42 g |

Step 2: Reduction of 2-Propoxybenzaldehyde to this compound

The reduction of the aldehyde functional group in 2-propoxybenzaldehyde to a primary alcohol is efficiently achieved using sodium borohydride (NaBH₄). This reagent is a mild and selective reducing agent that is easy to handle and works well in protic solvents like methanol or ethanol.[5]

Reaction Scheme:

Figure 3: Reduction of 2-Propoxybenzaldehyde.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2-propoxybenzaldehyde (1.0 eq.) in methanol (10-15 mL per gram of aldehyde). Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.0-1.5 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved during the addition.

-

Reaction Conditions: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid (e.g., 1 M HCl) at 0 °C to decompose the excess NaBH₄.

-

Solvent Removal: Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with ethyl acetate or dichloromethane (3 x 50 mL).

-

Washing: Wash the combined organic extracts with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude this compound.

-